2-Hydroxyethyl 2-chloropyridine-4-carboxylate

Hydrogen bond donor Physicochemical property Medicinal chemistry

2-Hydroxyethyl 2-chloropyridine-4-carboxylate (CAS 143704-40-9) is a chlorinated pyridine-4-carboxylate ester belonging to the 2-chloroisonicotinate family. It serves as a key intermediate in medicinal chemistry, particularly for constructing kinase inhibitor libraries and antimicrobial scaffolds.

Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
CAS No. 143704-40-9
Cat. No. B12546650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyethyl 2-chloropyridine-4-carboxylate
CAS143704-40-9
Molecular FormulaC8H8ClNO3
Molecular Weight201.61 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C(=O)OCCO)Cl
InChIInChI=1S/C8H8ClNO3/c9-7-5-6(1-2-10-7)8(12)13-4-3-11/h1-2,5,11H,3-4H2
InChIKeyKNJXHLUTXJWOJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxyethyl 2-Chloropyridine-4-Carboxylate: A Pyridine-Based Intermediate with a Tunable Hydroxyethyl Ester Handle


2-Hydroxyethyl 2-chloropyridine-4-carboxylate (CAS 143704-40-9) is a chlorinated pyridine-4-carboxylate ester belonging to the 2-chloroisonicotinate family. It serves as a key intermediate in medicinal chemistry, particularly for constructing kinase inhibitor libraries and antimicrobial scaffolds . The ester moiety at the 4-position serves as a protecting group for the carboxylic acid, while the chlorine at the 2-position enables further functionalization via nucleophilic aromatic substitution or cross-coupling reactions. Unlike simple alkyl esters, the hydroxyethyl ester introduces a terminal hydroxyl group that functions as a hydrogen bond donor (HBD), altering solubility and potentially influencing target interactions in downstream derivatives .

Workflow Pyridine intermediate for kinase inhibitor and antimicrobial scaffold synthesis
Selection Hydroxyethyl ester provides hydrogen bond donor for solubility and molecular recognition
Use Context 2-chloro handle enables nucleophilic aromatic substitution or cross-coupling diversification

Why the Hydroxyethyl Ester Cannot Be Substituted by Simple Methyl or Ethyl 2-Chloropyridine-4-Carboxylates


2-Chloropyridine-4-carboxylic acid and its simple alkyl esters (methyl, ethyl, propyl) are widely used intermediates, but substitution among them is non-trivial. The ester group dictates solubility, lipophilicity, hydrogen bonding capacity, and the ease of subsequent deprotection. Methyl and ethyl esters lack hydrogen bond donors. In contrast, the hydroxyethyl ester provides a terminal -OH group (HBD count = 1), which is predicted to reduce logP by >1 log unit compared to the propyl ester and increase polar surface area (PSA) by approximately 20 Ų [1]. These properties alter aqueous solubility, chromatographic behavior, and the potential for intermolecular interactions in biological or catalytic contexts. Thus, a methyl or ethyl ester cannot replicate the solubility and synthetic profile of the hydroxyethyl variant without compromising downstream chemistry or biophysical properties [2].

Target2-Hydroxyethyl ester
Common SubstituteSimple alkyl esters (methyl, ethyl, propyl)
Hydrogen bond donor (HBD = 1) for solubility and target interaction
No HBD (HBD = 0); may shift solubility and binding profiles
Predicted logP ~0.88 supports aqueous compatibility
Alkyl esters exhibit significantly higher logP, altering chromatographic behavior
PSA ~59 Ų may reduce passive membrane permeability
Lower PSA (~39 Ų) can increase permeability, requiring assay-specific review

Comparative Quantitative Evidence: 2-Hydroxyethyl 2-Chloropyridine-4-Carboxylate vs. Common Analogs


Hydrogen Bond Donor Capacity: A Critical Distinction from Alkyl and Methoxyalkyl Analogs

Unlike methyl, ethyl, propyl, and methoxyethyl esters which have zero hydrogen bond donors (HBD = 0), 2-hydroxyethyl 2-chloropyridine-4-carboxylate possesses a terminal hydroxyl group, giving it a HBD count of 1 [1]. The presence of a hydrogen bond donor is a critical parameter for both solubility and molecular recognition in medicinal chemistry. A higher HBD count can enhance aqueous solubility and provide additional sites for intermolecular interaction with biological targets .

HBD Capacity
Class-level inference
Target HBD = 1
Alkyl/methoxyalkyl esters HBD = 0
Only ester providing a hydrogen bond donor for solubility and recognition
Structural inference; experimental binding data not reported
Hydrogen bond donor Physicochemical property Medicinal chemistry

Lipophilicity Control: LogP Comparison Between Hydroxyethyl and n-Propyl Esters

The predicted logP of 2-hydroxyethyl 2-chloropyridine-4-carboxylate is 0.88, which is substantially lower than that of the n-propyl ester (logP 2.30) [1]. This >1.4 log unit difference translates to an approximately 28-fold lower octanol-water partition coefficient, indicating that the target compound is significantly less lipophilic and more hydrophilic. This property may make it more suitable for medicinal chemistry campaigns targeting high solubility or favorable ADME profiles .

Predicted logP
Cross-study comparable
logP = 0.88
Δ = −1.42 vs propyl ester
Supports solubility-driven selection in medicinal chemistry campaigns
Predicted from cheminformatics platforms; experimental logP may vary
LogP Lipophilicity Druglikeness

Polar Surface Area Comparison: Hydroxyethyl Ester vs. n-Propyl Ester

The topological polar surface area (TPSA) of 2-hydroxyethyl 2-chloropyridine-4-carboxylate is 59.42 Ų, compared to 39.19 Ų for the n-propyl ester [1]. This 20 Ų increase is primarily due to the additional oxygen atom in the hydroxyethyl group. A higher PSA is often associated with reduced passive membrane permeability, which could result in different cellular uptake or brain penetration profiles .

Polar Surface Area
Cross-study comparable
PSA = 59.42 Ų
Δ = +20.23 vs propyl ester
Higher PSA may reduce passive permeability; context-dependent interpretation
Predicted TPSA; permeability must be confirmed in relevant assay systems
Polar surface area Permeability Oral bioavailability

Optimal Use Cases for 2-Hydroxyethyl 2-Chloropyridine-4-Carboxylate in Medicinal Chemistry and Biopharmaceutical Development


Synthesis of Kinase Inhibitor Libraries Requiring a Removable Hydroxyethyl Protecting Group

The 2-chloropyridine-4-carboxylate scaffold is a known precursor for kinase inhibitors, including GSK-3β and PRMT5 inhibitors . The hydroxyethyl ester can be removed under mild conditions to yield the free carboxylic acid, which can then be elaborated into amides or other pharmacophores. In library synthesis, the hydroxyethyl ester offers an advantage over ethyl or methyl esters by providing a more hydrophilic handle that aids in intermediate purification .

Development of Antimicrobial Agents Based on 2-Chloropyridine-4-Carboxylic Acid Derivatives

2-Chloropyridine-4-carboxylic acid has demonstrated inhibitory activity against Gram-positive and Gram-negative bacteria, as well as fungal pathogens [1]. The hydroxyethyl ester serves as a more water-soluble prodrug or intermediate for generating diverse antimicrobial derivatives. Its enhanced aqueous compatibility compared to propyl or butyl esters may be beneficial for formulation into topical or injectable antimicrobial products [1].

Covalent Probe and PROTAC Linker Design Utilizing the Hydroxyethyl Ester as a Bifunctional Intermediate

The terminal hydroxyl of the hydroxyethyl ester can be readily converted into a leaving group or used as an attachment point for polyethylene glycol (PEG) chains or other linkers, making it a versatile bifunctional intermediate for PROTAC (proteolysis-targeting chimera) design. In contrast, simple alkyl esters (methyl, ethyl) lack this secondary functionalization capability without additional synthetic steps. This bifunctionality streamlines the construction of heterobifunctional degraders, where the chlorine at the 2-position can also be derivatized for target-protein binding [2].

Physicochemical Property Tuning in Fragment-Based Drug Discovery

Given its predicted logP of 0.88 and PSA of 59.42 Ų, the hydroxyethyl ester imparts significantly different physicochemical properties compared to the propyl (logP 2.30, PSA 39.19) and methoxyethyl analogs. This makes it a useful fragment for SAR exploration where solubility and HBD capacity are critical parameters. In fragment-based screening campaigns, incorporating a hydroxyethyl substituent can be used to deliberately shift a series into more favorable drug-like chemical space [3].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Removable hydroxyethyl protecting group with mild deprotection
Intermediate purification and derivatization efficiency
Antimicrobial research derivative development
Enhanced aqueous compatibility versus propyl/butyl esters
Formulation development and activity screening in relevant models
Bifunctional PROTAC linker construction
Terminal hydroxyl for PEG/linker attachment without additional steps
Heterobifunctional degrader assembly and target engagement
Fragment-based SAR exploration
Low logP and HBD count for physicochemical property tuning
ADME parameter review and drug-likeness profiling
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